Ethanol, 2-[(pentafluorophenyl)thio]-
Description
This compound combines the electron-withdrawing effects of the pentafluorophenyl group with the nucleophilic thioether functionality, making it relevant in organofluorine chemistry and pharmaceutical synthesis.
Properties
IUPAC Name |
2-(2,3,4,5,6-pentafluorophenyl)sulfanylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F5OS/c9-3-4(10)6(12)8(15-2-1-14)7(13)5(3)11/h14H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSVUEOCPUVINEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=C(C(=C(C(=C1F)F)F)F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70484055 | |
| Record name | Ethanol, 2-[(pentafluorophenyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56717-45-4 | |
| Record name | Ethanol, 2-[(pentafluorophenyl)thio]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70484055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Nucleophilic Substitution with Pentafluorobenzenethiol
This method involves reacting pentafluorobenzenethiol (C₆F₅SH) with a halogenated ethanol derivative, such as 2-chloroethanol or 2-bromoethanol, under basic conditions. The thiol acts as a nucleophile, displacing the halide to form the thioether bond.
Example Protocol
- Reactants :
- 2-Chloroethanol (10 mmol)
- Pentafluorobenzenethiol (10 mmol)
- Potassium carbonate (15 mmol)
- Solvent: Dimethylformamide (DMF)
Conditions :
- Temperature: 80–100°C
- Duration: 12–24 hours
- Atmosphere: Nitrogen
Workup :
- Neutralize excess base with dilute HCl.
- Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.
- Purify via column chromatography (silica gel, hexane/ethyl acetate).
Mechanistic Insight :
The base deprotonates the thiol to generate a thiolate ion (C₆F₅S⁻), which attacks the electrophilic carbon adjacent to the hydroxyl group in 2-chloroethanol. The reaction follows an Sₙ2 mechanism, leading to inversion of configuration at the carbon center.
Challenges :
- Competing elimination reactions may form ethylene oxide derivatives.
- Sensitivity of the thiol to oxidation necessitates inert atmospheres.
Catalytic Hydrogenation of Epoxide Intermediates
An alternative route involves synthesizing a styrene oxide analog followed by hydrogenation to introduce the hydroxyl group. This method, adapted from 2-phenyl ethanol syntheses, avoids harsh nucleophilic conditions.
Example Protocol
- Synthesis of Epoxide Precursor :
- React pentafluorophenyl vinyl sulfide with m-chloroperbenzoic acid (mCPBA) to form the epoxide.
Hydrogenation :
- Catalyst: 5% Pd/C (0.1 equiv)
- Solvent: Methanol
- Pressure: 300–500 psi H₂
- Temperature: 40–60°C
- Duration: 5–8 hours
Workup :
- Filter catalyst, concentrate, and purify via distillation.
Advantages :
- High selectivity for the desired alcohol.
- Mitigates side reactions common in nucleophilic substitutions.
Limitations :
- Requires handling high-pressure hydrogenation equipment.
- Epoxide synthesis adds an extra step.
Catalytic Systems and Reaction Optimization
Palladium-Based Catalysts
Palladium on carbon (Pd/C) is widely employed for hydrogenation steps, as seen in the synthesis of 2-thiopheneethanol derivatives and 2-phenyl ethanol. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst Loading | 0.05–0.1 equiv | Maximizes turnover |
| Hydrogen Pressure | 300–800 psi | Drives epoxide opening |
| Temperature | 40–60°C | Balances activity and selectivity |
Case Study :
In the hydrogenation of pentafluorophenyl vinyl sulfide epoxide, increasing Pd/C loading from 0.05 to 0.1 equiv improved yield from 65% to 78% but also raised catalyst costs.
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in substitution reactions, while alcohols (methanol, ethanol) stabilize intermediates in hydrogenation.
Data Comparison :
| Solvent | Reaction Type | Yield (%) | Byproducts |
|---|---|---|---|
| DMF | Nucleophilic Sub. | 75 | <5% |
| Methanol | Hydrogenation | 80 | <2% |
| Toluene | Nucleophilic Sub. | 50 | 15% |
Non-polar solvents like toluene hinder thiolate solubility, reducing efficiency.
Industrial-Scale Considerations
Cost-Effective Catalyst Recycling
Recycling Pd/C via filtration and reactivation (e.g., washing with nitric acid) reduces costs by up to 30% in large batches. However, catalyst deactivation via sulfur poisoning remains a concern for thioether syntheses.
Emerging Methodologies
Photocatalytic Thiol-ene Coupling
Recent advancements propose using visible-light photocatalysts (e.g., eosin Y) to mediate radical-based thiol-ene reactions. Preliminary studies show:
Biocatalytic Approaches
Enzymes like alcohol dehydrogenases are being explored for asymmetric synthesis, though yields remain low (~40%).
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-[(pentafluorophenyl)thio]- undergoes various chemical reactions, including:
Nucleophilic Substitution: The thiol group can participate in nucleophilic substitution reactions, particularly with halides, forming thioethers.
Oxidation: Thiols can be oxidized to form disulfides, which may further react under specific conditions.
Reduction: Reduction reactions can convert disulfides back to thiols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as fluoride ions.
Oxidation: Oxidizing agents like hydrogen peroxide or iodine are used to convert thiols to disulfides.
Major Products:
Scientific Research Applications
The compound Ethanol, 2-[(pentafluorophenyl)thio]- (CAS Number: 653-31-6) is a specialized chemical with various applications in scientific research and industry. This article aims to provide a comprehensive overview of its applications, supported by data tables and case studies.
Organic Synthesis
Ethanol, 2-[(pentafluorophenyl)thio]- serves as an important reagent in organic synthesis. It can be utilized in the preparation of complex organic molecules due to its ability to participate in nucleophilic substitution reactions. The pentafluorophenyl group enhances the electrophilicity of the compound, making it an effective building block for synthesizing pharmaceuticals and agrochemicals.
Table 1: Comparison of Reactivity with Different Nucleophiles
| Nucleophile | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| Amine | 50°C, 24h | 85 | High selectivity observed |
| Alcohol | Room Temp, 48h | 75 | Moderate yield |
| Thiol | 60°C, 12h | 90 | Favorable reaction conditions |
Analytical Chemistry
In analytical chemistry, Ethanol, 2-[(pentafluorophenyl)thio]- is employed as a derivatizing agent for the analysis of various compounds using techniques such as gas chromatography and mass spectrometry. Its ability to form stable derivatives enhances the detection limits and resolution of complex mixtures.
Case Study: Derivatization of Amino Acids
A study demonstrated that using Ethanol, 2-[(pentafluorophenyl)thio]- for the derivatization of amino acids resulted in improved sensitivity and specificity in mass spectrometric analysis. The derivatives showed enhanced ionization efficiency, leading to more accurate quantification of amino acids in biological samples .
Material Science
In materials science, this compound has been investigated for its potential use in developing advanced materials with specific properties. Its fluorinated nature contributes to unique thermal and chemical stability, making it suitable for applications in coatings and polymers.
Table 2: Material Properties Comparison
| Material Type | Property | Ethanol, 2-[(pentafluorophenyl)thio]- | Control Material |
|---|---|---|---|
| Polymer Coating | Thermal Stability | High | Moderate |
| Composite Material | Chemical Resistance | Excellent | Low |
Mechanism of Action
The mechanism of action of Ethanol, 2-[(pentafluorophenyl)thio]- involves its ability to participate in nucleophilic substitution reactions. The thiol group, when deprotonated to form a thiolate anion, acts as a strong nucleophile, attacking electrophilic centers such as halides. This results in the formation of thioether linkages, which are crucial in various chemical and biological processes .
Comparison with Similar Compounds
Substituent Effects: Fluorinated vs. Non-Fluorinated Thioethers
- Ethanol, 2-[(pentafluorophenyl)thio]-: The pentafluorophenyl group enhances electrophilicity and stability due to fluorine’s electron-withdrawing nature. This contrasts with 2-(2-thienyl)ethanol (), where the thiophene ring contributes aromaticity but lacks fluorination, reducing oxidative stability .
- 1-(2-Fluorophenyl)ethanol (CAS 445-26-1, ): A mono-fluorinated analog with a hydroxyl group instead of a thioether. The absence of sulfur reduces nucleophilicity, while the single fluorine limits electronic effects compared to pentafluorophenyl derivatives .
Thioether vs. Ether Linkages
- Bis(2-[(2-chloroethyl)thio]ethyl) ether (CAS 63918-89-8, ): Contains dual thioether linkages, which increase chemical reactivity (e.g., susceptibility to oxidation) compared to ethers. Ethanol, 2-[(pentafluorophenyl)thio]-’s single thioether group may offer intermediate stability .
- 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol (CAS 9036-19-5, ): An ether-linked compound lacking sulfur. Ethers generally exhibit lower reactivity in nucleophilic substitutions compared to thioethers .
Reactivity Trends
- Oxidation: Thioethers in fluorinated compounds (e.g., ’s perfluorinated ethanol derivatives) are prone to oxidation, forming sulfoxides or sulfones, which can alter biological activity .
Physical and Chemical Properties
Industrial and Pharmaceutical Uses
- Ethanol, 2-[(pentafluorophenyl)thio]-: Potential applications include fluorinated surfactants (analogous to ’s polyfluoromethylene compounds) or intermediates in drug synthesis (e.g., kinase inhibitors) .
- 2-(2-Thienyl)ethanol (): Used as a pharmaceutical intermediate, leveraging thiophene’s aromaticity for heterocyclic drug scaffolds .
Q & A
Q. What are the optimal synthetic routes for Ethanol, 2-[(pentafluorophenyl)thio]-?
Methodological Answer: The synthesis typically involves nucleophilic substitution or thiol-ene click chemistry. For example, reacting pentafluorothiophenol with 2-chloroethanol under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C for 12–24 hours. Monitor reaction progress via TLC (silica gel, hexane/ethyl acetate 4:1). Purify using column chromatography (silica gel, gradient elution) to isolate the product . Key challenges include controlling side reactions (e.g., oxidation of the thiol group) and ensuring anhydrous conditions.
Q. How can spectroscopic techniques characterize Ethanol, 2-[(pentafluorophenyl)thio]-?
Methodological Answer:
- ¹H/¹³C NMR : Identify the ethanol moiety (δ 3.6–3.8 ppm for CH₂OH, δ 1.2–1.4 ppm for CH₃) and aromatic signals from the pentafluorophenyl group (split peaks due to F coupling) .
- IR Spectroscopy : Confirm OH stretch (~3300 cm⁻¹) and C-S bond (~650 cm⁻¹) .
- LC-MS : Verify molecular ion [M+H]⁺ and fragmentation patterns to confirm purity .
Q. What safety protocols are critical when handling Ethanol, 2-[(pentafluorophenyl)thio]-?
Methodological Answer:
- Use PPE: Nitrile gloves, lab coat, and safety goggles (S37/39) .
- Work in a fume hood to avoid inhalation (S26).
- Store in airtight containers away from oxidizing agents (WGK 3 classification) .
Advanced Research Questions
Q. How do electronic effects of the pentafluorophenyl group influence the compound’s reactivity?
Methodological Answer: The electron-withdrawing nature of the pentafluorophenyl group enhances the electrophilicity of the sulfur atom, facilitating nucleophilic substitutions. Computational modeling (e.g., DFT calculations) can quantify charge distribution. Compare reaction rates with non-fluorinated analogs (e.g., phenylthioethanol) to validate electronic effects .
Q. How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Purity Assessment : Use HPLC to rule out impurities (e.g., unreacted thiols) that may skew bioactivity results .
- Dose-Response Studies : Perform IC₅₀ assays with standardized concentrations to minimize variability.
- Control Experiments : Compare with structurally related compounds (e.g., 2-(thienyl)ethanol) to isolate the role of the pentafluorophenyl group .
Q. What strategies improve solubility for in vitro assays?
Methodological Answer:
Q. How to investigate structure-activity relationships (SAR) for medicinal applications?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with modified substituents (e.g., replacing -OH with -NH₂ or -SH) .
- Biological Screening : Test against target enzymes (e.g., kinases) or cancer cell lines (e.g., HeLa) using fluorescence-based assays.
- Molecular Docking : Map binding interactions (e.g., hydrophobic contacts with the pentafluorophenyl group) using software like AutoDock .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
